5-Amino-5-phenylhydantoin is a member of the hydantoin family, characterized by the presence of an amino group and a phenyl group attached to the hydantoin structure. Its chemical formula is , and it is known for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of various bioactive compounds. Hydantoins are five-membered cyclic ureas that exhibit a range of biological activities, making them significant in medicinal chemistry.
5-Amino-5-phenylhydantoin exhibits notable biological activities:
Several methods exist for synthesizing 5-amino-5-phenylhydantoin:
5-Amino-5-phenylhydantoin has various applications:
Interaction studies of 5-amino-5-phenylhydantoin often focus on its metabolic pathways and interactions with enzymes:
Several compounds share structural similarities with 5-amino-5-phenylhydantoin. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenytoin (5-phenylhydantoin) | Contains phenyl group | Established antiepileptic drug; well-studied pharmacokinetics |
| 5-(4-Hydroxyphenyl)-5-phenylhydantoin | Hydroxyl substitution at para position | Metabolite of phenytoin; inactive but relevant for understanding metabolism |
| 5-Methyl-5-phenylhydantoin | Methyl group substitution | Potentially different pharmacological properties compared to phenyl derivatives |
| 1,3-Dimethyluracil | Contains uracil core | Different mechanism of action; used in different therapeutic contexts |
The uniqueness of 5-amino-5-phenylhydantoin lies in its specific amino substitution at the hydantoin structure, which differentiates it from other derivatives like phenytoin and its metabolites. This structural variation influences its biological activity and potential applications in drug development.
The Bucherer–Bergs reaction represents one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins [3]. In this multicomponent reaction, aldehydes or ketones are heated with potassium cyanide and ammonium carbonate in aqueous ethanol at 60-70°C to produce hydantoins directly [3] [5]. The reaction mechanism proceeds through the formation of cyanohydrins, followed by nucleophilic addition of aminonitrile to carbon dioxide, leading to cyano-carbamic acid formation and subsequent intramolecular cyclization [5] [6].
For 5-amino-5-phenylhydantoin synthesis, optimization studies have focused on reaction temperature, solvent composition, and catalyst loading [7]. Recent investigations demonstrated that solvent-free conditions at 70°C provide optimal yields for hydantoin derivatives, with magnetic iron oxide nanoparticles serving as efficient catalysts [7]. Temperature screening revealed that reaction efficiency increases significantly from room temperature to 70°C, with yields improving from 27% to 95% [7].
Table 1: Bucherer–Bergs Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Temperature | 70°C | 95 | 15 |
| Solvent | Solvent-free | 93 | 15 |
| Catalyst | Fe₃O₄ (1 mol%) | 95 | 15 |
| pH | 8.0-8.5 | >90 | Variable |
The Hoyer modification, which involves heating the reaction mixture under carbon dioxide atmosphere in a closed system at elevated pressure, offers improved yields for difficult substrates [3]. This modification has proven particularly valuable for preparing amino-substituted hydantoins where standard conditions fail to provide satisfactory conversion [8].
Alkylation strategies for hydantoin derivatives involve selective modification at nitrogen centers (N-1 and N-3) and carbon positions (C-5) [9] [10]. Phase-transfer catalyzed alkylation has emerged as a highly efficient approach for C-5-selective alkylation of hydantoins [9]. These reactions utilize tetrabutylammonium bromide as a catalyst and require only mild reaction conditions with aqueous potassium hydroxide [9] [10].
Table 2: Alkylation Reaction Conditions and Yields
| Substrate | Electrophile | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Hydantoin | Allyl bromide | TBAB (2) | 25 | 98 |
| 5-Phenylhydantoin | Benzyl chloride | TBAB (10) | 40 | 73 |
| 5-Methylhydantoin | Propargyl bromide | TBAB (2) | 25 | 89 |
N-1-selective alkylation employs potassium bases such as potassium tert-butoxide and potassium hexamethyldisilazide in tetrahydrofuran [11] [12]. These conditions favor N-1 methylation over N-3 alkylation due to the differential acidity of the nitrogen protons [13]. Optimization studies revealed that potassium bases provide superior selectivity compared to sodium or lithium counterparts [12].
Copper-catalyzed N-3-arylation represents another important functionalization strategy [14]. This method utilizes aryl(trimethoxyphenyl)iodonium tosylate as the arylating agent in the presence of triethylamine and catalytic copper salts [14]. The protocol operates well with neutral aryl groups and those bearing weakly donating or withdrawing substituents [14].
Enzymatic synthesis of hydantoins utilizes hydantoinase enzymes to catalyze the stereoselective formation of amino acid precursors [4] [15]. The hydantoinase process involves three enzymatic steps: hydantoin ring opening by D-hydantoinase, conversion of N-carbamoyl amino acids by D-carbamoylase, and racemization of unreacted substrates by hydantoin racemase [16] [17].
Pseudomonas aeruginosa MCM B-887 demonstrates significant hydantoinase activity with broad substrate specificity, including 5-phenylhydantoin derivatives [18]. Optimization studies revealed optimal conditions at 42°C, pH 8.0, and 100 millimolar substrate concentration, achieving greater than 99% conversion to N-carbamoyl amino acids within 120 minutes [18].
Table 3: Enzymatic Synthesis Parameters
| Enzyme Source | Temperature (°C) | pH | Substrate Concentration (mM) | Conversion (%) | Time (min) |
|---|---|---|---|---|---|
| P. aeruginosa MCM B-887 | 42 | 8.0 | 100 | >99 | 120 |
| Arthrobacter crystallopoietes | 55 | 8.5 | 50 | 72 | 1440 |
| Agrobacterium tumefaciens | 45 | 8.0 | 75 | 85 | 180 |
The modified hydantoinase process enables the production of enantiopure β-amino acids through stereoselective hydrolysis of dihydrouracil substrates [15]. Hydantoinase from Arthrobacter crystallopoietes DSM20117 exhibits (S)-enantioselectivity toward para-nitro-phenyldihydrouracil, providing access to optically pure β-amino acid derivatives [15].
Racemization dynamics play a crucial role in hydantoin synthesis, particularly for compounds bearing stereogenic centers at C-5 [19] [20]. Chemical racemization proceeds via keto-enol tautomerism under alkaline conditions, with rates varying significantly based on substituent effects [21]. Hydantoins containing aromatic substituents exhibit faster racemization due to resonance stabilization, while aliphatic derivatives racemize more slowly [21].
Enzymatic racemization employs hydantoin racemase enzymes to facilitate the interconversion of D and L enantiomers [19] [22]. Hydantoin racemase from Arthrobacter aurescens DSM 3747 demonstrates optimal activity at pH 8.5 and 55°C with L-5-benzylhydantoin as substrate [23]. The enzyme shows preference for hydantoins with arylalkyl side chains over purely aliphatic substituents [23].
Table 4: Racemization Rate Constants and Activation Energies
| Compound | Temperature Range (K) | Rate Constant k₁ (s⁻¹) | Rate Constant k₂ (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 5-Benzylhydantoin | 373-403 | 3.43 × 10⁻³ | 1.0 × 10⁻⁵ | 2.7 |
| 5-Phenylhydantoin | 383-413 | 5.19 × 10⁻³ | 9.0 × 10⁻⁵ | 8.8 |
| 5-Methylhydantoin | 393-423 | 5.22 × 10⁻³ | 2.0 × 10⁻⁴ | 71.1 |
Site-directed mutagenesis studies revealed that cysteine residues 76 and 181 in hydantoin racemase from Sinorhizobium meliloti are crucial for catalysis [22]. Cysteine 76 is responsible for D-isomer recognition and proton retrieval, while cysteine 181 handles L-isomer recognition and racemization [22]. This two-base mechanism enables efficient stereochemical interconversion of hydantoin substrates [22].
The racemization process involves hydrogen exchange at the chiral center, as demonstrated by deuterium incorporation studies using D₂O and nuclear magnetic resonance analysis [23]. These investigations confirmed that the hydrogen at the stereogenic center exchanges with solvent deuterium during the racemization process, supporting the proposed enolate mechanism [23].
The crystal structure determination of 5-Amino-5-phenylhydantoin and related hydantoin derivatives has been extensively studied using single-crystal X-ray diffraction methods. The crystallographic analysis reveals fundamental structural parameters that define the solid-state organization of these compounds [1] [2] [3].
Hydantoin derivatives typically crystallize in orthorhombic or monoclinic crystal systems, with the most commonly observed space groups being P2₁2₁2₁, P2₁/c, and Pbca [1] [4]. The orthorhombic space group P2₁2₁2₁ appears to be particularly favored for amino-substituted hydantoins, with both intermediates 3.1 and 3.2 crystallizing in this space group with one molecule in the asymmetric unit [1] [4]. The unit cell parameters for related hydantoin derivatives show considerable variation: a = 5.98-10.37 Å, b = 6.22-14.58 Å, c = 10.80-18.31 Å, with unit cell volumes ranging from 490 to 1254 ų [5] [4] [6].
The molecular geometry analysis reveals that the hydantoin ring maintains a planar configuration, consistent with aromatic stabilization effects [1] [3]. The angles between the hydantoin and aromatic rings in related structures show values of 60.52(6)° and 60.42(6)° for compounds 3.1 and 3.2 respectively, indicating a consistent angular relationship between these molecular fragments [1]. The phenyl ring orientation is typically perpendicular to the hydantoin plane, minimizing steric hindrance while allowing for optimal intermolecular interactions [7] [8].
Data collection is typically performed at temperatures ranging from 100 to 295 K using molybdenum Kα radiation (λ = 0.71073 Å) [5] [4] [9]. The structural refinement generally achieves R-factors between 0.03 and 0.08, indicating high-quality crystal structure determinations [5] [9]. The density values for hydantoin derivatives range from 1.26 to 1.51 g/cm³, reflecting the compact packing arrangements facilitated by extensive hydrogen-bonding networks [10] [11].
| Parameter | Related Hydantoin (3.1) | Related Hydantoin (5.1-5.4) | General Hydantoin Range |
|---|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic/Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c, P2₁2₁2₁, Pbca |
| Unit Cell Parameters a (Å) | ~7.35 | ~10.37 | 5.98-10.37 |
| Unit Cell Parameters b (Å) | ~6.22 | ~6.46 | 6.22-14.58 |
| Unit Cell Parameters c (Å) | ~10.80 | ~18.31 | 10.80-18.31 |
| Volume (ų) | ~490 | ~1254 | 490-1254 |
| Z | 4 | 4 | 2-4 |
| Density (g/cm³) | ~1.37 | ~1.36 | 1.26-1.51 |
The supramolecular architecture of 5-Amino-5-phenylhydantoin is fundamentally governed by extensive hydrogen-bonding networks that facilitate the formation of complex three-dimensional crystal structures [3] [12] [13]. The molecular packing is primarily determined by intermolecular hydrogen bonds involving oxygen (O2, O4) and nitrogen (N1, N3) atoms of the hydantoin moiety [1] [3].
Classical N-H···O hydrogen bonds represent the most significant interactions in hydantoin crystal structures, with bond lengths typically ranging from 2.20 to 2.65 Å and bond angles between 150-180° [3] [12]. These interactions form characteristic R²₂(8) ring motifs, which are the fundamental building blocks of hydantoin supramolecular assemblies [3] [14]. The amino group at the fifth position provides additional hydrogen-bonding capabilities, enhancing the structural complexity and stability of the crystal lattice [7].
Weaker C-H···O interactions also contribute significantly to the overall crystal packing, with bond lengths ranging from 2.40 to 3.10 Å [12] [16]. These interactions often form C¹₁(4) chain motifs that connect the primary R²₂(8) rings into extended supramolecular networks [3] [12]. The presence of the phenyl ring introduces the possibility of C-H···π interactions, although these are generally less frequent and occur at distances of 2.81-3.20 Å [16] [5].
Intramolecular hydrogen bonds also play a crucial role in stabilizing the molecular conformation. In related structures, intramolecular interactions with bond lengths of approximately 2.87 Å and angles of 88.7° have been observed between amino and carbonyl groups [7]. These interactions form S(6) ring motifs that help maintain the preferred molecular geometry [7] [17].
The graph set analysis reveals three primary types of supramolecular synthons in hydantoin derivatives [3]:
| Interaction Type | Bond Length Range (Å) | Bond Angle Range (°) | Graph Set Notation | Frequency in Structures |
|---|---|---|---|---|
| N-H···O (Classical) | 2.20-2.65 | 150-180 | R²₂(8) | Very High |
| C-H···O (Weak) | 2.40-3.10 | 120-160 | C¹₁(4) | High |
| N-H···N | 2.22-2.38 | 140-170 | R³₃(12) | Moderate |
| O-H···O | 2.55-2.75 | 150-175 | C²₂(9) | Moderate |
| Intramolecular H-bond | 2.87 | 88.7 | S(6) | High |
The conformational analysis of 5-Amino-5-phenylhydantoin reveals significant insights into the structural flexibility and preferred molecular geometries adopted by this compound [18] [19] [17]. The hydantoin ring system maintains a planar configuration due to aromatic stabilization, with ring planarity deviations typically less than 0.05 Å [7] [17].
The C5 position, bearing both amino and phenyl substituents, represents a stereogenic center that introduces conformational complexity [1] [8]. The amino group typically adopts a pyramidal configuration, with the lone pair oriented to optimize intermolecular hydrogen-bonding interactions [7] [8]. The phenyl ring orientation is characterized by torsion angles ranging from ±60° to ±75° relative to the hydantoin plane, corresponding to rotational barriers of approximately 2 kcal/mol [19] [8].
Molecular mechanics studies on related hydantoin derivatives have revealed that conformational preferences are primarily determined by the balance between steric hindrance and electronic interactions [19]. The R and S configurations at the C5 position show similar geometry parameters and dipole moments, indicating minimal energetic differences between stereoisomers [7] [8].
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G* level have been employed to investigate the conformational landscape of hydantoin derivatives [7] [17]. These studies confirm that the hydantoin fragment maintains planarity, and intramolecular hydrogen bonds between amino and carbonyl groups contribute to conformational stabilization [7].
The conformational flexibility is also influenced by crystal packing effects. In the solid state, molecules adopt conformations that optimize intermolecular interactions, sometimes differing from gas-phase preferred geometries [18] [17]. The presence of water molecules in crystal structures can further modify conformational preferences through additional hydrogen-bonding opportunities [1] [4].
| Structural Feature | Typical Values | Energy Considerations |
|---|---|---|
| Hydantoin Ring Geometry | Planar | Aromatic stabilization |
| C5-Phenyl Ring Angle | 60.4-60.5° | Minimal steric hindrance |
| C5-Amino Group Position | Axial/Equatorial | H-bonding optimization |
| Ring Planarity Deviation | <0.05 Å | Ring strain minimization |
| Phenyl Ring Orientation | Perpendicular to hydantoin | π-π interactions |
| Torsion Angle N3-C5-C(phenyl) | ±60 to ±75° | Rotational barrier ~2 kcal/mol |
Hirshfeld surface analysis provides quantitative insights into the nature and relative importance of intermolecular interactions in 5-Amino-5-phenylhydantoin crystal structures [12] [20] [16]. This computational approach maps the electron density distribution around molecules and identifies close intermolecular contacts, enabling detailed analysis of crystal packing forces [12] [13].
The Hirshfeld surface analysis reveals that approximately 75% of close contacts correspond to relatively weak interactions, primarily H···H contacts [12] [13]. These interactions contribute 44.7-47.0% to the total surface contacts and represent van der Waals forces that govern crystal packing [20] [16]. The prevalence of H···H interactions reflects the hydrogen-rich nature of the amino-phenylhydantoin structure [20].
C···H/H···C interactions constitute the second most significant contribution, accounting for 20.2-28.1% of surface contacts [20] [16]. These interactions are crucial for molecular recognition and contribute to the overall stability of the crystal structure [16]. The aromatic phenyl ring provides multiple sites for C···H interactions, enhancing the structural complexity [20].
O···H/H···O interactions, representing classical hydrogen bonds, contribute 8.9-12.6% to the surface contacts [20] [16]. Despite their lower frequency compared to weaker interactions, these hydrogen bonds provide the primary stabilization for the crystal structure [20] [16]. The carbonyl oxygen atoms of the hydantoin ring serve as primary acceptors for these interactions [12].
N···H/H···N interactions contribute 5.0-6.5% to the surface contacts [20] [16]. The amino group at the C5 position participates in both donor and acceptor roles, creating additional stabilization pathways [20]. These interactions are particularly important for compounds with amino substitution [16].
Weaker interactions include C···C contacts (1.8-5.6%), which may involve π-π stacking between aromatic rings [20] [16]. N···N and O···O interactions show minimal contributions (0.0-2.0%), indicating that these atoms primarily interact through hydrogen bonding rather than direct contacts [20] [16].
The fingerprint plots derived from Hirshfeld surface analysis provide visual representations of the interaction patterns, revealing the characteristic signatures of different intermolecular contact types [12] [20]. The sharp spikes in fingerprint plots correspond to strong hydrogen-bonding interactions, while broader features represent weaker van der Waals contacts [20] [16].
| Contact Type | Percentage Contribution | Interaction Strength | Structural Significance |
|---|---|---|---|
| H···H | 44.7-47.0% | Weak (van der Waals) | Crystal packing |
| C···H/H···C | 20.2-28.1% | Weak to Moderate | Molecular recognition |
| O···H/H···O | 8.9-12.6% | Moderate (H-bonding) | Primary stabilization |
| N···H/H···N | 5.0-6.5% | Moderate (H-bonding) | Secondary stabilization |
| C···C | 1.8-5.6% | Weak (π-π stacking) | Aromatic interactions |